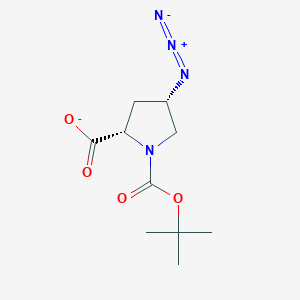
3-iodo-3H-pyridazin-6-imine;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-3H-pyridazin-6-imine;hydroiodide is a heterocyclic compound that contains both iodine and nitrogen atoms within its structure
Métodos De Preparación
The synthesis of 3-iodo-3H-pyridazin-6-imine;hydroiodide typically involves the iodination of pyridazine derivatives. One common method involves the reaction of pyridazine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include solvents such as acetonitrile or dichloromethane, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
3-iodo-3H-pyridazin-6-imine;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of pyridazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridazine derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridazinone derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.
Aplicaciones Científicas De Investigación
3-iodo-3H-pyridazin-6-imine;hydroiodide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research has explored its use as a precursor for the synthesis of pharmaceutical agents. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 3-iodo-3H-pyridazin-6-imine;hydroiodide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s iodine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .
Comparación Con Compuestos Similares
3-iodo-3H-pyridazin-6-imine;hydroiodide can be compared with other pyridazine derivatives, such as:
3-chloro-3H-pyridazin-6-imine: Similar in structure but contains a chlorine atom instead of iodine. It exhibits different reactivity and biological activity.
3-bromo-3H-pyridazin-6-imine: Contains a bromine atom and has distinct chemical properties compared to the iodine derivative.
Pyridazinone derivatives: These compounds have a carbonyl group instead of an imine group and show different chemical and biological behavior.
The uniqueness of this compound lies in its iodine atom, which imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C4H5I2N3 |
|---|---|
Peso molecular |
348.91 g/mol |
Nombre IUPAC |
3-iodo-3H-pyridazin-6-imine;hydroiodide |
InChI |
InChI=1S/C4H4IN3.HI/c5-3-1-2-4(6)8-7-3;/h1-3,6H;1H |
Clave InChI |
QLEDFBKYIZKTQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=N)N=NC1I.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360195.png)


![Bicyclo[3.1.0]hexan-3-amine](/img/structure/B12360212.png)

![(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]pentanediamide](/img/structure/B12360228.png)

![Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B12360239.png)
![2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione](/img/structure/B12360263.png)
![5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12360266.png)
